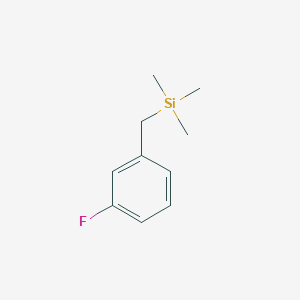

(3-Fluorophenyl)methyl-trimethylsilane

Description

Significance of Organosilanes in Contemporary Organic Synthesis Research

Organosilanes, compounds featuring a carbon-silicon bond, are cornerstones of modern organic synthesis. numberanalytics.comzmsilane.com Their prominence stems from a combination of favorable characteristics: they are generally stable, easy to handle, exhibit low toxicity, and their byproducts are often environmentally benign. msu.eduthermofishersci.in This makes them attractive alternatives to other organometallic reagents, such as those based on tin or zinc. msu.edu

A primary application of organosilanes is in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. numberanalytics.comdigitellinc.com The Hiyama cross-coupling, for instance, utilizes organosilanes as nucleophilic partners to react with organic halides. The activation of the carbon-silicon bond, often achieved with a fluoride (B91410) source or a strong base, is a key step in these reactions. thermofishersci.in Beyond cross-coupling, organosilanes are employed in a variety of other transformations, including reductions, oxidations, and Wittig rearrangements. numberanalytics.commsu.edu The versatility of silane (B1218182) chemistry is further highlighted by its application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Researchers are continually developing milder and more practical synthetic methods to access diverse organosilanes, underscoring their sustained importance in the field. digitellinc.com

Role of Fluorine in Modulating Chemical Reactivity and Synthetic Utility of Organosilanes

The introduction of fluorine into an organosilane molecule profoundly influences its physical, chemical, and biological properties. fluorine1.rufluorine1.ru Fluorine is the most electronegative element, and its presence can significantly alter the electronic nature of the molecule. harvard.edu This has several important consequences for the reactivity of fluorinated organosilanes.

Firstly, the presence of fluorine atoms can activate the silicon-carbon bond, making the organosilane more amenable to cleavage. researchgate.net This is particularly advantageous in cross-coupling reactions where the transfer of the organic group from silicon to the metal catalyst is a crucial step. gelest.com For example, aryltrifluorosilanes and alkenyl(fluoro)silanes are effective coupling partners in various palladium-catalyzed reactions. gelest.com The high affinity of silicon for fluorine means that fluoride ions are excellent promoters for these reactions, facilitating the formation of a more reactive pentacoordinate silicate (B1173343) intermediate. fluorine1.ru

Secondly, the silyl (B83357) group can direct the regiochemistry of reactions on the organic part of the molecule. In electrophilic fluorination reactions of aryl or alkenyl silanes, the silyl group enhances the reactivity of the π-system and controls where the fluorine atom is introduced, a phenomenon related to the beta-silicon effect. nih.govrsc.org This allows for the synthesis of valuable fluorinated building blocks with high precision. nih.govrsc.org The unique properties imparted by fluorine make fluorinated organosilanes valuable reagents for introducing fluoroaryl groups into organic molecules, a common strategy in the development of pharmaceuticals and advanced materials. fluorine1.rufluorine1.ru

Specific Research Context of (3-Fluorophenyl)methyl-trimethylsilane within Organosilane Chemistry

This compound stands as a specific example within the broader class of fluorinated organosilanes. Its structure combines a trimethylsilyl (B98337) group, a common moiety in organosilane chemistry, with a fluorinated phenyl ring attached via a methylene (B1212753) linker. This particular arrangement of functional groups positions it as a potential reagent in several areas of synthetic research.

The primary research interest in this compound lies in its potential application as a precursor for generating the 3-fluorobenzyl nucleophile in cross-coupling reactions. The trimethylsilyl group can be activated under appropriate conditions (e.g., with a fluoride source) to facilitate transmetalation to a transition metal catalyst, which can then couple with a variety of electrophiles. This provides a pathway to synthesize molecules containing the 3-fluorobenzyl substructure, a motif found in various biologically active compounds. The presence of the fluorine atom on the phenyl ring can modulate the reactivity of the benzylic position and influence the properties of the final products. While specific, detailed studies on this compound itself are not extensively documented in the provided search results, its structure is analogous to other benzyltrimethylsilanes that are known to participate in base-promoted coupling reactions to form 1,1-diarylalkanes. nih.gov Therefore, its research context is primarily as a specialized building block in synthetic organic chemistry, designed to introduce a specific fluorinated organic fragment.

Compound Data

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅FSi |

| Molecular Weight | 182.31 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| ¹⁹F NMR | Data not available |

| Mass Spectrometry | Data not available |

| Infrared (IR) | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBOMZLVTYJSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305250 | |

| Record name | [(3-Fluorophenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-48-5 | |

| Record name | NSC170019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(3-Fluorophenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorophenyl Methyl Trimethylsilane and Analogous Structures

Strategies for Constructing the C(aryl)-C(benzyl)-Si Bond Architecture

The formation of the covalent bond between the benzylic carbon and the silicon atom is a critical step in the synthesis of (3-Fluorophenyl)methyl-trimethylsilane. Various methodologies have been developed to achieve this, ranging from classical organometallic approaches to modern transition-metal-catalyzed cross-coupling reactions.

Organometallic Approaches (e.g., Grignard, Organolithium Reagents)

Traditional organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely employed for the formation of carbon-silicon bonds. google.comgelest.com This approach typically involves the reaction of a pre-formed benzyl-organometallic species with a suitable silicon electrophile, such as trimethylsilyl (B98337) chloride. wikipedia.org

The general scheme for the Grignard-based synthesis involves the initial preparation of a benzylmagnesium halide from the corresponding benzyl (B1604629) halide and magnesium metal in an ethereal solvent. google.com This Grignard reagent is then reacted with trimethylsilyl chloride to yield the desired benzyltrimethylsilane. A patent describes the preparation of benzylmagnesium halides in solvents like diethoxymethane, which can then be used for subsequent reactions. google.com

Similarly, organolithium reagents can be generated and utilized. This can be achieved through the reaction of a benzyl halide with lithium metal or via deprotonation of a suitable precursor. The resulting benzyllithium (B8763671) species readily reacts with trimethylsilyl chloride to form the C-Si bond. researchgate.net

Table 1: Organometallic Approaches for Benzylsilane (B11955767) Synthesis

| Reagent Type | Precursor | Silicon Source | Product | Reference |

|---|---|---|---|---|

| Grignard Reagent | 3-Fluorobenzyl bromide | Trimethylsilyl chloride | This compound | google.com |

Cross-Coupling Reactions (e.g., Hiyama-type couplings, Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.orgwikipedia.orgnih.govcore.ac.ukmdpi.comnih.gov In the context of benzylsilane synthesis, these methods offer a milder and more functional-group-tolerant alternative to traditional organometallic routes.

The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a pertinent example. organic-chemistry.orgwikipedia.orgnih.govcore.ac.ukmdpi.com While traditionally used for C-C bond formation, modifications of this reaction can be adapted for the synthesis of benzylsilanes.

More directly, palladium-catalyzed cross-coupling of benzyl halides with hydrosilanes provides a direct route to the C(benzyl)-Si bond. rsc.org This approach involves the reaction of a benzyl halide, such as 3-fluorobenzyl bromide, with a hydrosilane in the presence of a palladium catalyst. nih.gov This method is advantageous due to its operational simplicity and broad substrate scope.

Table 2: Palladium-Catalyzed Cross-Coupling for Benzylsilane Synthesis

| Reaction Type | Benzyl Precursor | Silicon Source | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| C(sp³)–Si Cross-Coupling | 3-Fluorobenzyl bromide | Trimethylsilane | Palladium/Phosphine (B1218219) Ligand | This compound | rsc.org |

Hydrosilylation Reactions involving Fluorinated Olefins or Silanes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, is another effective strategy for the synthesis of organosilanes. In the context of this compound, this would involve the hydrosilylation of a fluorinated styrene (B11656) derivative.

The reaction typically employs a transition metal catalyst, often based on platinum, rhodium, or iridium, to facilitate the addition of a hydrosilane, such as trimethylsilane, to the double bond of a fluorinated olefin like 3-fluorostyrene. The regioselectivity of the addition can be influenced by the choice of catalyst and reaction conditions, potentially yielding either the branched (α-silyl) or linear (β-silyl) product. For the synthesis of this compound, the anti-Markovnikov addition is desired.

Silyl (B83357) Insertion Reactions

Silyl insertion reactions represent a less common but mechanistically interesting approach to the formation of C-Si bonds. These reactions can involve the insertion of a silylene (a silicon analogue of a carbene) into a C-H or C-X bond. A more relevant pathway for the synthesis of the target compound could involve the activation of a benzylic C-F bond by a silyl cation. researchgate.net

Another conceptual approach involves the formal insertion of a silylcarbene into a C-H bond of a fluorinated aromatic ring, or the insertion of a carbene into a Si-H bond of a fluorinated silane (B1218182). More practically, reactions that proceed via a formal insertion into a C-F bond have been reported, for instance, the BF₃-catalyzed formal insertion of diazo esters into the C-F bonds of benzylic fluorides. ccspublishing.org.cn

Installation of the Fluorinated Aromatic Moiety

Electrophilic Fluorination of Organosilanes

Electrophilic fluorination is a powerful method for the direct introduction of fluorine into organic molecules. wikipedia.orgrsc.org In this context, benzyl-trimethylsilane can be subjected to an electrophilic fluorinating agent to install the fluorine atom on the aromatic ring. beilstein-journals.org

The regiochemical outcome of the electrophilic aromatic substitution is directed by the benzyl-trimethylsilane group. The silyl group can influence the electronic properties of the aromatic ring and direct the incoming electrophile. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. reddit.comref.ac.uk The reaction conditions, such as the choice of solvent and temperature, can be optimized to favor the formation of the desired meta-substituted product. nih.gov

Table 3: Electrophilic Fluorination of Benzyltrimethylsilane

| Substrate | Fluorinating Agent | Product | Reference |

|---|---|---|---|

| Benzyl-trimethylsilane | Selectfluor® | This compound | beilstein-journals.orgref.ac.uknih.gov |

Nucleophilic Aromatic Substitution on Fluorinated Precursors

The synthesis of aryltrimethylsilanes, including structures analogous to this compound, can be achieved through nucleophilic aromatic substitution (SNAr) on fluorinated aromatic precursors. In this type of reaction, a nucleophilic silicon species attacks an electron-deficient aromatic ring, displacing a fluoride (B91410) ion, which acts as the leaving group. nih.govmasterorganicchemistry.com The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the fluorine atom, as these groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

A notable method involves the silyldefluorination of fluoroarenes using silyl lithium reagents. nih.govresearchgate.net These highly reactive nucleophiles can substitute fluoride on a variety of aryl fluorides to yield the corresponding aryl silanes. nih.gov Density Functional Theory (DFT) calculations have suggested that this substitution proceeds through a concerted ipso-substitution mechanism, rather than the traditional two-step addition-elimination pathway. nih.govresearchgate.net This concerted mechanism broadens the scope of the reaction to include more electron-rich aryl fluorides, which are typically less reactive in classical SNAr reactions. nih.gov

The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine activates the ring toward nucleophilic attack, making fluorinated precursors highly suitable for this transformation. masterorganicchemistry.com

Table 1: Comparison of SNAr Mechanisms for Silyldefluorination

| Feature | Classical SNAr (Addition-Elimination) | Concerted Ionic Silyldefluorination |

|---|---|---|

| Intermediate | Meisenheimer Complex (negatively charged) nih.gov | Transition state, no stable intermediate nih.gov |

| Rate-Determining Step | Formation of the Meisenheimer complex masterorganicchemistry.com | Single concerted step nih.gov |

| Substrate Scope | Primarily electron-poor aryl fluorides masterorganicchemistry.com | Includes more electron-rich aryl fluorides nih.gov |

| Key Reagent | Silyl Nucleophile (e.g., Silyl Lithium) nih.gov | Silyl Lithium Reagent nih.gov |

Decarboxylative Silylation of Fluorinated Aromatic Acids

Decarboxylative silylation presents an alternative route for the synthesis of fluorinated aryltrimethylsilanes. This method utilizes readily available fluorinated aromatic carboxylic acids as starting materials. nih.govacs.org The transformation involves the replacement of a carboxylic acid group with a trimethylsilyl group, releasing carbon dioxide as the only stoichiometric byproduct. nih.gov

One established pathway involves the conversion of the fluorinated aromatic acid into its trimethylsilyl ester. These esters can then undergo decarboxylation, particularly in aprotic polar solvents and often catalyzed by a nucleophile such as a fluoride ion source (e.g., KF or tetrabutylammonium (B224687) difluorotriphenylsilicate - TBAT). nih.govacs.orgfluorine1.ru The reaction is believed to proceed through the formation of a pentacoordinate silicon intermediate. fluorine1.ru Upon heating, this intermediate fragments, leading to the elimination of CO2 and the formation of the desired polyfluoroaryl(trimethyl)silane. fluorine1.ru

While the decarboxylative fluorination of aryl carboxylic acids is generally considered difficult due to the high oxidation potential of aryl carboxylates and the slow rate of decarboxylation, specific functionalities can promote the reaction. lookchem.com For instance, the presence of ortho-hydroxy or amino groups on the aromatic ring can facilitate the process under metal-free conditions. lookchem.com Although this specific example leads to fluorination rather than silylation, it highlights that substrate structure is crucial in decarboxylative strategies. The direct decarboxylative silylation of fluorinated aromatic acids remains a specialized method, with reaction conditions and substrate scope being key areas of ongoing research.

Formation of the Trimethylsilyl Group

The introduction of the trimethylsilyl (TMS) group, -Si(CH3)3, is a fundamental step in the synthesis of compounds like this compound. The TMS group is characterized by its chemical inertness and significant steric bulk. wikipedia.org The silicon-carbon bond can be formed through various methods, with one of the most common laboratory techniques involving the reaction of an organometallic nucleophile with a trimethylsilyl halide. lkouniv.ac.in

For a compound such as this compound, a plausible route involves the preparation of an organometallic reagent from a (3-fluorophenyl)methyl halide precursor. For example, reacting (3-fluorophenyl)methyl bromide with magnesium would form the corresponding Grignard reagent, (3-fluorophenyl)methylmagnesium bromide. This powerful carbon-based nucleophile can then react readily with a trimethylsilyl electrophile, such as trimethylsilyl chloride (TMSCl), to form the target Si-C bond. lkouniv.ac.in

A variety of reagents are available for introducing the TMS group, often used for protecting functional groups like alcohols, but also for forming stable Si-C bonds. wikipedia.orggelest.com

Table 2: Common Reagents for Trimethylsilylation

| Reagent | Formula | Common Application |

|---|---|---|

| Trimethylsilyl chloride | (CH3)3SiCl | Reaction with organometallic nucleophiles (Grignard, organolithium); protection of alcohols (with base). lkouniv.ac.ingelest.com |

| Bis(trimethylsilyl)acetamide | CH3C[=NSi(CH3)3]OSi(CH3)3 | A powerful silylating agent, often for protecting hydroxyl groups. wikipedia.org |

| N-(Trimethylsilyl)imidazole | C3H5N2Si(CH3)3 | Used for silylating alcohols and preparing silyl ethers. researchgate.net |

The choice of silylating agent and reaction conditions depends on the specific substrate and the desired transformation. For the creation of a stable C-Si bond as in the target molecule, the reaction between an organometallic precursor and a halosilane like TMSCl is a primary and effective strategy. lkouniv.ac.in

Purification and Isolation Techniques for Research Compounds

The purification and isolation of organosilane compounds like this compound are critical for obtaining materials of sufficient purity for research and further synthetic applications. The techniques employed are largely based on the physical and chemical properties of the target compound and any impurities present.

Distillation: This is a primary method for purifying liquid organosilanes, especially when there is a significant difference in boiling points between the desired product and impurities. google.com For volatile compounds, fractional distillation can be highly effective in separating components of a reaction mixture. mdpi.com For instance, after a Grignard reaction, unreacted starting materials, solvents (like THF or diethyl ether), and the final silylated product can often be separated based on their distinct boiling points.

Chromatography: Column chromatography is a versatile and widely used technique for the purification of organosilanes.

Silica (B1680970) Gel Chromatography: This is the most common form. The separation is based on the differential adsorption of compounds to the polar silica stationary phase. Nonpolar compounds like many organosilanes typically elute quickly with nonpolar solvents (e.g., hexanes, heptane), while more polar impurities are retained longer.

Reverse-Phase Chromatography: In this technique, a nonpolar stationary phase is used with a polar mobile phase. It is particularly useful for purifying less polar compounds or when silica gel chromatography is not effective. Polysiloxane byproducts from certain silylation reactions can be effectively removed by this method.

Adsorption: For specific, large-scale industrial purifications, such as removing trace impurities from silane gases for the semiconductor industry, selective adsorption onto materials like zeolites can be employed. This technique is highly specific and targets the removal of particular contaminants like phosphine or diborane (B8814927) from silane streams.

Chemical Treatment: In some cases, impurities can be chemically converted into substances that are easier to separate. For example, residual hydrogen-containing silanes in an organosilane mixture can be reacted with a hydrogen halide in the presence of a catalyst. This converts the impurity into a more halogenated, higher-boiling point silane, facilitating its separation by distillation. google.com

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity level of the final product. For typical laboratory-scale research, a combination of an aqueous workup, extraction, drying, and subsequent purification by distillation or silica gel chromatography is standard practice.

Reactivity and Mechanistic Investigations of 3 Fluorophenyl Methyl Trimethylsilane

General Reactivity Patterns of Organosilanes

Organosilanes exhibit a diverse range of reactivity, largely centered around the activation and cleavage of the Si-C bond. researchgate.net The ability of silicon to expand its coordination sphere, forming hypervalent intermediates, is a key feature of its chemistry. thieme-connect.comcapes.gov.br

The activation of the Si-C bond is a critical step in many reactions involving organosilanes. This can be achieved through several pathways, including interaction with electrophiles, nucleophiles, or transition metal catalysts. rsc.org The cleavage of the Si-C bond often proceeds through nucleophilic attack at the silicon center, facilitated by the polarization of the bond.

In the context of cross-coupling reactions, the transmetalation step, where an organic group is transferred from silicon to a transition metal catalyst (commonly palladium), is pivotal. nih.govresearchgate.net The mechanism of this step is highly dependent on the reaction conditions and the nature of the organosilane. nih.gov For instance, in some cases, transmetalation can occur from a neutral arylpalladium(II) silanolate complex without the need for an external activator. nih.gov

A defining characteristic of silicon chemistry is its ability to form hypervalent species, where the silicon atom is bonded to more than four other atoms. thieme-connect.comcapes.gov.br These hypervalent silanes, particularly pentacoordinate siliconates, are often crucial intermediates in silicon-based carbon-carbon bond-forming reactions. thieme-connect.comscispace.com The formation of these hypervalent species is facilitated by the presence of electronegative substituents on the silicon atom, which lower the energy of silicon's 3d orbitals, making them more accessible for bonding. soci.org

The increased coordination number in hypervalent silicon compounds enhances the polarization of the Si-C bond, making the organic group more nucleophilic and thus more readily transferred in reactions like cross-coupling. nih.gov The geometry of these pentacoordinate intermediates, which often adopt a trigonal bipyramidal structure, can also influence the stereochemical outcome of a reaction.

Siliconate intermediates, which are anionic pentacoordinate silicon species, play a central role in many organosilane reactions. scispace.com They are typically formed by the addition of a nucleophile, such as a fluoride (B91410) ion, to a tetracoordinate organosilane. nih.gov The formation of a siliconate intermediate increases the electron density on the organic group attached to the silicon, thereby enhancing its reactivity towards electrophiles.

In palladium-catalyzed cross-coupling reactions, the formation of a pentacoordinate siliconate is often a key step in the catalytic cycle. nih.gov This intermediate then engages in a bimolecular transmetalation with the organopalladium(II) complex. nih.gov However, mechanistic studies have revealed that alternative pathways, not involving siliconate intermediates, can also be operative. nih.govnih.gov The specific pathway is often dictated by the reaction conditions, including the choice of catalyst, solvent, and activating agent. nih.gov

Impact of the 3-Fluorophenyl Group on Chemical Transformations

The presence of a fluorine atom on the phenyl ring at the meta position introduces significant electronic effects that modulate the reactivity of the (3-Fluorophenyl)methyl-trimethylsilane molecule.

Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect can influence the reactivity of the molecule in several ways. For instance, in electrophilic aromatic substitution reactions, the fluorine atom deactivates the aromatic ring towards attack by electrophiles. However, it is an ortho-, para-directing group due to its ability to donate electron density through resonance (+M effect).

The presence of a fluorine atom on silicon-containing compounds can also facilitate cross-coupling reactions. gelest.com The polarizing effect of fluorine can enhance the rate of transmetalation by increasing the nucleophilicity of the carbon atom attached to silicon. nih.gov

The fluorine substituent on the phenyl ring can direct the regioselectivity of certain reactions. In electrophilic aromatic substitution, the fluorine atom directs incoming electrophiles to the ortho and para positions. However, the steric hindrance from the methyl-trimethylsilane group and the electronic deactivation by both the fluorine and the silyl (B83357) group can influence the final product distribution.

In reactions involving the cleavage of the Si-C bond, the electronic effects of the fluorine atom can influence which bond is preferentially cleaved if multiple reactive sites are present. The silyl group itself is known to control the regiochemistry of reactions such as electrophilic fluorination by stabilizing a positive charge beta to the silicon atom. nih.gov The interplay between the directing effects of the silyl group and the fluorine atom will ultimately determine the regiochemical outcome of a given transformation. In intramolecular C-H bond functionalization reactions at a palladium(II) center, the regioselectivity can be influenced by the fluorine substituent, with reactions sometimes proceeding preferentially para to the fluorine. researchgate.net

Reaction Classes and Transformations of this compound

The reactivity of this compound is dictated by the interplay of the benzylic carbon-silicon bond, the aromatic ring, and the activating fluorine substituent. Its transformations can be categorized into several key reaction classes, including reductive processes, carbon-carbon bond forming reactions, functional group transformations, and radical reaction pathways.

Reductive Processes involving Organosilanes

Organosilanes can participate in reductive processes, often involving the cleavage of a carbon-silicon bond. In the case of benzylsilanes like this compound, reductive cleavage can be initiated through photoactivated electron transfer. While specific studies on the 3-fluoro substituted variant are not prevalent, research on related N-benzyl compounds suggests that electron transfer to the benzyl (B1604629) group can lead to the cleavage of the benzylic bond. The LUMO (Lowest Unoccupied Molecular Orbital) of such compounds is often located on the benzyl group, making it susceptible to electron transfer, which would result in the cleavage of the C-Si bond to form a benzylic anion and a silyl cation. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to lower the energy of the LUMO, potentially facilitating such reductive cleavage processes.

In some cases, reductive deprotection of silyl ethers can be achieved using systems like Wilkinson's catalyst and catechol borane. However, benzylsilanes are generally stable under these conditions and are not typically cleaved.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation, Arylation)

This compound can be a valuable precursor in carbon-carbon bond formation, particularly in cross-coupling reactions. The benzylic C-Si bond can be activated under palladium catalysis to couple with aryl halides, forming diarylmethanes. This transformation provides a powerful method for constructing molecules with significant structural complexity.

The general approach involves the reaction of a benzylic silane (B1218182) with an aryl halide in the presence of a palladium catalyst. While specific examples utilizing this compound are not extensively documented, the palladium-catalyzed α-arylation of related benzylic compounds, such as benzyl phosphonates and benzyl phosphine (B1218219) oxides, with aryl bromides has been successfully demonstrated. nih.govnih.gov These reactions typically proceed via deprotonation at the benzylic position followed by cross-coupling. nih.govnih.gov The fluorine atom in the 3-position of the phenyl ring can influence the reaction's electronics, potentially affecting the rate and yield of the cross-coupling.

Furthermore, palladium-catalyzed carbonylative arylation of weakly acidic benzylic C(sp³)–H bonds with aryl bromides under a carbon monoxide atmosphere represents another pathway for C-C bond formation. rsc.org This suggests that under appropriate conditions, this compound could undergo similar transformations. The synthesis of benzylsilanes from benzylboronates mediated by potassium tert-butoxide also highlights the utility of these compounds as building blocks in organic synthesis. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Compounds

| Benzylic Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Benzyl diphenyl phosphine oxide | 4-Bromobenzonitrile | Pd(OAc)₂ / Xantphos | Diarylmethyl phosphine oxide | 91 | nih.gov |

| Diisopropyl benzylphosphonate | 4-Bromotoluene | Pd(OAc)₂ / CataCXium A | Diarylmethyl phosphonate | 85 | nih.gov |

| Azaarylmethylamine | 4-Bromoanisole | Pd(OAc)₂ / NIXANTPHOS | α-Amino aryl-azaarylmethyl ketone | 82 | rsc.org |

Functional Group Transformations (e.g., Silylation Reactions)

The trimethylsilyl (B98337) group in this compound can be utilized in silylation reactions, a common method for protecting hydroxyl groups in alcohols and phenols. wikipedia.org Silylating agents like hexamethyldisilazane (B44280) (HMDS) are often employed for this purpose. researchgate.net While this compound itself is not a standard silylating agent, the principles of silylation are relevant to its chemistry. The introduction of a silyl group renders the protected molecule more volatile and less prone to protic interactions. wikipedia.org

Functional group interconversions can also be envisioned for this compound. For instance, the benzylic position is susceptible to transformations. While direct conversion to other functional groups is not widely reported for this specific compound, the rich chemistry of benzylsilanes suggests possibilities for such transformations under appropriate conditions.

Radical Reaction Pathways

The benzylic position of this compound is particularly susceptible to radical reactions due to the stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring. wikipedia.orgyoutube.com Free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV light or with a radical initiator, is a classic example of such a reaction. youtube.comyoutube.comyoutube.com This would lead to the selective bromination at the benzylic carbon, yielding (1-bromo-(3-fluorophenyl)methyl)trimethylsilane.

The photolysis of fluorinated aromatic compounds can also proceed through radical pathways. nih.govmdpi.com Studies on the photolysis of fluorinated pharmaceuticals have shown that benzylic C-F bonds can be cleaved under certain conditions. While the C-Si bond is the focus here, the principles of photochemically induced radical formation are applicable. The fluorine substituent on the phenyl ring can influence the photolytic stability and reaction pathways of the molecule.

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. In-situ spectroscopic techniques are powerful tools for elucidating these mechanisms.

In-situ NMR and IR Spectroscopy in Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for monitoring the progress of a reaction in real-time. iastate.edurptu.deresearchgate.netbeilstein-journals.org By acquiring NMR spectra at various intervals throughout a reaction, it is possible to identify and quantify reactants, intermediates, products, and byproducts. This data provides detailed kinetic information and insights into the reaction pathway. For reactions involving this compound, ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy could be employed to track the transformation of the starting material and the formation of products. For example, in a cross-coupling reaction, the disappearance of the benzylic protons of the silane and the appearance of new aromatic signals could be monitored to determine the reaction rate.

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool for studying reaction kinetics and mechanisms. researchgate.nettaylorfrancis.comutwente.nl By monitoring the changes in vibrational frequencies of functional groups, one can follow the consumption of reactants and the formation of products. taylorfrancis.comresearchgate.net For instance, in a silylation reaction where a related silane might be used, the disappearance of the O-H stretching band of an alcohol and the appearance of a Si-O stretching band would indicate the progress of the reaction. For reactions of this compound, changes in the C-H stretching and bending vibrations of the benzylic methylene (B1212753) group, as well as vibrations associated with the aromatic ring and the Si-C bond, could be monitored to gain mechanistic insights.

Table 2: Spectroscopic Techniques for Mechanistic Studies of Organosilane Reactions

| Technique | Information Gained | Potential Application for this compound |

| In-situ NMR | Identification and quantification of reactants, intermediates, and products; reaction kinetics. iastate.edurptu.deresearchgate.net | Monitoring cross-coupling reactions by observing changes in aromatic and benzylic proton signals. |

| In-situ FTIR | Tracking changes in functional groups; reaction kinetics. researchgate.nettaylorfrancis.com | Following reductive cleavage by monitoring the disappearance of Si-C bond vibrations. |

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which a specific atom is involved in the rate-determining step. wikipedia.orglibretexts.org It is measured as the ratio of the rate constant of a reaction with a lighter isotope (k L) to the rate constant of the same reaction with a heavier isotope (k H) at the same atomic position (KIE = k L/k H). wikipedia.org A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopically labeled atom is being broken or significantly weakened in the rate-determining step. researchgate.net This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to break. wikipedia.org

In the context of this compound, a KIE study would be invaluable for understanding reactions involving the cleavage of bonds at the benzylic carbon. For instance, in a hypothetical acid-catalyzed protodesilylation reaction, where the C-Si bond is cleaved, one could investigate the secondary KIE by comparing the reaction rate of the standard compound with one where the two hydrogen atoms on the benzylic methylene bridge are replaced with deuterium (B1214612) (D).

The reaction would be: (3-Fluorophenyl)CH₂-Si(CH₃)₃ + H⁺ → (3-Fluorophenyl)CH₃ + HSi(CH₃)₃⁺

By comparing the rate of this reaction (k H) with the rate of the deuterated analogue (k D), a secondary KIE can be calculated.

(3-Fluorophenyl)CD₂-Si(CH₃)₃ + H⁺ → (3-Fluorophenyl)CD₂H + HSi(CH₃)₃⁺

A secondary KIE (k H/k D) is typically observed when the hybridization of the carbon atom at the labeled position changes during the rate-determining step. wikipedia.org If the reaction proceeds through a transition state where the benzylic carbon rehybridizes from sp³ to a more sp²-like carbocation, a normal secondary KIE (k H/k D > 1, often in the range of 1.1–1.2) would be expected. wikipedia.org This is because the C-H bending vibrations are less restricted in the sp²-like transition state compared to the sp³ ground state, leading to a smaller difference in zero-point energy for the deuterated compound in the transition state.

Hypothetical Kinetic Isotope Effect Data for the Protodesilylation of this compound

Below is an interactive table presenting hypothetical data for such a KIE study. This data illustrates a normal secondary KIE, which would suggest a mechanism involving the formation of a benzylic carbocation intermediate in the rate-determining step.

| Isotopologue | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| (3-Fluorophenyl)CH₂-Si(CH₃)₃ | 1.50 x 10⁻⁴ | 1.15 |

| (3-Fluorophenyl)CD₂-Si(CH₃)₃ | 1.30 x 10⁻⁴ | |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) are used to quantitatively assess how changes in the structure of a reactant affect the rate or equilibrium constant of a reaction. researchgate.net The most well-known LFER is the Hammett equation, which relates the reaction rate constants (k) of a series of substituted aromatic compounds to the rate constant of the unsubstituted parent compound (k₀). researchgate.net

The Hammett equation is given by: log(k/k₀) = ρσ

Here, σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent at a specific position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The term ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to the electronic effects of the substituents. researchgate.net A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, pointing to the development of a positive charge in the transition state.

To investigate the mechanism of a reaction involving this compound, one could perform a Hammett analysis by synthesizing a series of para-substituted analogues (X-C₆H₄CH₂Si(CH₃)₃) and measuring their reaction rates under identical conditions. The 3-fluoro substituent would be kept constant while varying a second substituent at a different position, typically the para- (4-) position, to probe the electronic demand of the reaction.

For a protodesilylation reaction, a plot of log(k/k₀) versus the Hammett substituent constant σ for various para-substituents would be constructed. If this reaction proceeds through a rate-determining step involving the formation of a benzylic carbocation, substituents that can donate electron density (negative σ values) would stabilize this positive charge, thus increasing the reaction rate. This would result in a large, negative ρ value.

Hypothetical Hammett Plot Data for the Protodesilylation of Substituted Benzyltrimethylsilanes

The following interactive table contains hypothetical data for a Hammett study. The resulting negative ρ value would support a mechanism where a positive charge develops at the benzylic position in the transition state.

| Para-Substituent (X) | Substituent Constant (σp) | Rate Constant (k) (s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 8.50 x 10⁻³ | 1.28 |

| -CH₃ | -0.17 | 2.10 x 10⁻³ | 0.67 |

| -H | 0.00 | 3.50 x 10⁻⁴ | 0.00 |

| -F | 0.06 | 1.50 x 10⁻⁴ | -0.37 |

| -Cl | 0.23 | 2.20 x 10⁻⁵ | -1.20 |

| -NO₂ | 0.78 | 5.80 x 10⁻⁷ | -2.78 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. The rate constant for the -F substituent is used as a reference point for the parent compound in this hypothetical series. |

A linear regression of this data would yield a ρ value of approximately -3.5, indicating a high sensitivity to substituent effects and confirming the development of significant positive charge at the benzylic carbon in the transition state.

Computational and Theoretical Investigations of 3 Fluorophenyl Methyl Trimethylsilane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. ruc.dkresearchgate.netnih.govgrowingscience.com For (3-Fluorophenyl)methyl-trimethylsilane, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict a range of properties. researchgate.net These calculations are crucial for understanding how the interplay between the electron-withdrawing fluorine atom and the electron-releasing trimethylsilylmethyl group influences the molecule's behavior.

DFT calculations provide a detailed picture of the electronic structure and bonding within this compound. By optimizing the molecule's geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. The analysis focuses on the influence of the meta-positioned fluorine atom on the aromatic ring's electron distribution and the nature of the benzylic silicon-carbon (Si-C) bond. The trimethylsilyl (B98337) group is known for its steric bulk and electronic effects, which are also quantified through these calculations. wikipedia.org

Below is a table of representative structural parameters that would be obtained from a DFT geometry optimization.

| Parameter | Description | Typical Calculated Value |

| r(Si-Cbenzyl) | Bond length of the silicon to benzylic carbon | ~ 1.88 - 1.92 Å |

| r(Cbenzyl-Cring) | Bond length of the benzylic carbon to the aromatic ring | ~ 1.51 - 1.53 Å |

| r(C-F) | Bond length of the aromatic carbon to fluorine | ~ 1.34 - 1.36 Å |

| ∠(Si-C-C) | Bond angle between Si, benzylic C, and ring C | ~ 112° - 115° |

| τ(Si-C-C-C) | Dihedral angle defining the orientation of the TMS group | Varies with conformation |

Note: The values in this table are illustrative, representing typical ranges for similar structures, as specific published experimental or computational data for this exact molecule is not available.

The flexibility of this compound is primarily due to the rotation around the Cring-Cbenzyl and Cbenzyl-Si single bonds. Conformational analysis using DFT involves calculating the molecule's potential energy surface as a function of these rotational angles. This process identifies the low-energy conformers (stable structures) and the transition states that separate them. The results reveal the most probable shapes the molecule will adopt and the energy barriers to interconversion between them, which is critical for understanding its dynamic behavior and how it might interact with other molecules.

DFT is a powerful tool for mapping out potential chemical reactions. By calculating the Gibbs free energy profiles for a proposed reaction, chemists can identify the transition states (the highest energy point along the reaction coordinate) and intermediates. cas.cn For this compound, this could involve modeling reactions such as electrophilic aromatic substitution or protodesilylation (cleavage of the Si-C bond by a proton source). Transition state calculations determine the activation energy of a reaction, which is a key predictor of its rate. For instance, in a study of a related organosilane, DFT calculations were used to compare uncatalyzed and catalyzed reaction pathways, revealing a significant lowering of the activation energy in the presence of a catalyst. cas.cn

The stability of the silicon-carbon bond is a defining characteristic of organosilanes. Theoretical studies can quantify the strength of the benzylic Si-C bond in this compound by calculating its bond dissociation energy (BDE). This analysis helps predict the conditions under which the bond might break. The presence of the fluorine atom on the phenyl ring can influence the Si-C bond's stability through inductive effects, potentially making it more or less susceptible to cleavage compared to the non-fluorinated analogue. Computational models can simulate cleavage pathways under different conditions (e.g., acidic or basic), providing insights that are valuable for synthetic applications and for understanding degradation mechanisms. researchgate.net

Molecular Orbital Theory Applications (e.g., Frontier Molecular Orbitals)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. researchgate.netmdpi.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital localized primarily on the fluorophenyl ring, while the LUMO is expected to be the corresponding π*-antibonding orbital. The energies of these orbitals and the resulting gap can be used to calculate various global reactivity descriptors.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

Note: These descriptors are derived from the calculated HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. ajchem-a.comchemrxiv.org

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative fluorine atom and above the π-system of the aromatic ring. These are the most likely sites for interaction with electrophiles or positive centers.

Positive Potential: Located around the hydrogen atoms of the methyl and methylene (B1212753) groups.

Neutral/Near-Zero Potential: Found in regions of nonpolar C-H and Si-C bonds.

This analysis provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. mdpi.comchemrxiv.org

Prediction of Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)

Computational chemistry, particularly through Density Functional Theory (DFT), provides a powerful toolkit for predicting the reactivity of a molecule without the need for empirical testing. For a compound like this compound, these calculations would reveal its electronic structure and inherent stability, offering insights into its behavior in chemical reactions.

Research Findings: Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity. While specific values for this compound are not published, a typical DFT study would calculate these energies to determine the following key descriptors:

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to lose or gain electrons. It is calculated from the energies of the HOMO and LUMO. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is directly related to the HOMO-LUMO energy gap. A larger gap implies greater hardness and lower reactivity.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of both the chemical potential and hardness.

These descriptors are invaluable for comparing the reactivity of this compound against related organosilicon or fluorinated aromatic compounds. The position of the fluorine atom on the phenyl ring is expected to significantly influence these values by altering the electron density distribution across the molecule.

Interactive Data Table: Conceptual Reactivity Descriptors

Below is a representative table illustrating how the calculated reactivity descriptors for this compound would be presented. Note: The values shown are hypothetical and for illustrative purposes only, pending actual quantum chemical calculations.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.0 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.04 |

Modeling of Fluorine-Specific Interactions

The fluorine atom in this compound is not merely a substituent; its unique electronic properties enable it to participate in a range of subtle, non-covalent interactions that can dictate molecular conformation, aggregation, and interactions with other molecules. These "fluorine-specific interactions" are critical in fields like materials science and drug design.

Research Findings: Modeling these interactions requires sophisticated computational methods that go beyond simple structural analysis. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these weak forces.

For this compound, theoretical modeling would focus on several key interactions:

C–H···F Hydrogen Bonds: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, interacting with C-H groups on neighboring molecules.

Halogen Bonding: Under certain electronic conditions, covalently bonded fluorine can exhibit a region of positive electrostatic potential (a σ-hole), allowing it to act as a halogen bond donor. The presence of the electron-donating methyl-trimethylsilane group and the aromatic ring would modulate this potential.

π-Interactions: The fluorine atom can influence the electron density of the phenyl ring, affecting its interactions (e.g., π-π stacking or C-H/π interactions) with other aromatic systems.

Computational models would analyze the geometry and energetics of dimers or larger clusters of this compound to understand how these fluorine-specific interactions contribute to its condensed-phase behavior. These studies are essential for predicting crystal packing or designing materials where the orientation of fluorinated molecules is key.

Advanced Applications of 3 Fluorophenyl Methyl Trimethylsilane in Organic Synthesis

As a Synthon for Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. cas.cn (3-Fluorophenyl)methyl-trimethylsilane serves as an important synthon, or synthetic equivalent, for the introduction of the 3-fluorobenzyl moiety into a variety of molecular scaffolds.

The strategic placement of fluorine can significantly alter the pharmacological profile of a drug candidate. rsc.org Organofluorine compounds are prevalent in pharmaceuticals, with estimates suggesting that approximately 20% of all marketed drugs contain at least one fluorine atom. cas.cn The 3-fluorophenyl motif, in particular, is found in numerous biologically active compounds. For instance, the small molecule GSK962040, a motilin receptor agonist, features a N-(3-fluorophenyl) group, highlighting the importance of this structural unit in drug design. researchgate.net While direct synthetic routes using this compound for such specific complex molecules are proprietary, its role as a precursor is conceptually significant for building analogous structures. The compound provides a nucleophilic source of the 3-fluorobenzyl group, which can be reacted with various electrophiles to construct the core of more complex targets.

Beyond its direct use in complex synthesis, this compound is instrumental in preparing other functionalized organic building blocks. sigmaaldrich.comasischem.com These intermediates are themselves valuable components for the modular assembly of larger molecular architectures. sigmaaldrich.com The reactivity of the benzylsilane (B11955767) can be harnessed to create new carbon-carbon and carbon-heteroatom bonds. For example, under appropriate activation, the trimethylsilyl (B98337) group can be replaced, allowing the 3-fluorobenzyl unit to be coupled with other fragments. This strategy is essential for creating a library of fluorinated compounds for screening in drug discovery and materials science applications. The development of efficient methods for preparing fluoro-organic compounds is an area of intense research, with nucleophilic substitution reactions being a key strategy for C-F bond formation. nih.gov

The table below summarizes selected reactions where a fluorinated building block is incorporated into a larger structure.

| Reactant A | Reactant B | Product | Reaction Type |

| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (B91410) (CsF) | Methyl 3-fluoropyridine-4-carboxylate | Nucleophilic Aromatic Substitution nih.gov |

| Allenylsilanes | Selectfluor | Secondary propargylic fluorides | Electrophilic Fluorination researchgate.net |

| Cresolsulfonphthalein | Dilute Fluorine Gas | Fluorinated Cresolsulfonphthalein Derivatives | Electrophilic Fluorination researchgate.net |

Role in Protecting/Deprotecting Strategies

The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis, particularly for hydroxyl functionalities in alcohols. wikipedia.orgmasterorganicchemistry.com This strategy involves the temporary masking of a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.com The TMS group is valued for its ease of installation and removal under specific and often mild conditions.

Protection: Alcohols are typically converted to trimethylsilyl ethers by reacting them with a trimethylsilylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (B128534) or pyridine. wikipedia.orggelest.com This transformation replaces the acidic proton of the hydroxyl group with the bulky and chemically inert TMS group. wikipedia.org

Deprotection: The Si-O bond of the resulting silyl (B83357) ether is stable to many reaction conditions, including those involving strong bases and organometallic reagents. masterorganicchemistry.com However, it can be readily cleaved to regenerate the alcohol using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). harvard.edu The high strength of the silicon-fluorine bond (Si-F) drives this deprotection reaction. masterorganicchemistry.comharvard.edu

In the context of this compound, while the primary reactivity is associated with the benzylsilane unit, the principles of TMS protection are relevant. If the molecule were to be modified to include a hydroxyl group, the TMS chemistry would be a standard method for its protection. The stability of various silyl ethers to acidic conditions generally increases with steric bulk. harvard.edu

The following table outlines common reagents for the protection and deprotection of alcohols using silyl groups.

| Process | Reagent | Byproduct |

| Protection | Trimethylsilyl chloride (TMS-Cl) / Base | HCl (trapped by base) gelest.com |

| Hexamethyldisilazane (B44280) (HMDS) | Ammonia gelest.com | |

| Bis(trimethylsilyl)acetamide (BSA) | Acetamide gelest.com | |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | - |

| Hydrofluoric acid (HF) | - | |

| Fluorosilicic acid (H₂SiF₆) | - wikipedia.org |

Catalytic Applications or Ligand Design

While the trimethylsilyl (TMS) group can be used as a tag for monitoring protein-ligand interactions via NMR spectroscopy due to its distinct signal, there is limited evidence in the surveyed literature of this compound itself being used directly as a catalyst or as a ligand in catalytic systems. nih.gov Its primary utility lies in its role as a synthetic building block. The chemical inertness and steric bulk that make the TMS group an effective protecting group and analytical tag also make it less suitable for direct participation in catalytic cycles as a ligand. wikipedia.org The reactivity of the molecule is centered on the C-Si bond, which is typically cleaved in stoichiometric reactions rather than participating in catalytic turnover.

Development of Novel Synthetic Methodologies utilizing Fluorinated Benzylsilanes

The unique properties of fluorinated benzylsilanes, including this compound, have spurred the development of new synthetic methods. These methodologies leverage the electronic effects of the fluorine substituent and the reactivity of the organosilane. For example, the development of transition metal-catalyzed reactions, such as the [2+2+2] cycloaddition, provides a powerful tool for constructing complex aromatic systems. acs.org While this specific study focused on aryl-substituted diynes and monoynes, the principles can be extended to substrates derived from fluorinated building blocks. The presence of a fluorophenyl group can influence the electronic properties of alkynes, thereby affecting the chemoselectivity of such cycloadditions. acs.org

Furthermore, novel methods for the synthesis of benzylsilanes themselves continue to be developed, including nickel/copper-catalyzed silylation of C-O electrophiles and gold nanoparticle-catalyzed silylation, which expand the accessibility of reagents like this compound. organic-chemistry.org The introduction of a trimethylsilyl group into a trifluoromethyl (-CF3) moiety can create highly reactive synthons, demonstrating how combining fluorine and silicon chemistry can lead to novel reagents for organic synthesis. researchgate.net These advancements provide chemists with a broader toolkit for the precise and efficient construction of complex fluorinated molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.